molecular formula C20H21N3O3 B3995855 N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide

N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide

Cat. No.: B3995855
M. Wt: 351.4 g/mol
InChI Key: CDRUNCDSVAUCHI-UHFFFAOYSA-N
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Description

N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a benzoyl group, and an aminocarbonyl-substituted phenyl group, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

1-benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c21-18(24)14-6-8-17(9-7-14)22-19(25)15-10-12-23(13-11-15)20(26)16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRUNCDSVAUCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with benzoyl chloride to form 4-benzoylaminobenzoic acid. This intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include those related to inflammation and pain signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-carbamoylphenyl)-4-nitrobenzamide
  • N-(4-aminocarbonylphenyl)-1-benzofuran-2-carboxamide

Uniqueness

N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring with benzoyl and aminocarbonyl groups makes it particularly versatile compared to similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide
Reactant of Route 2
N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide

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